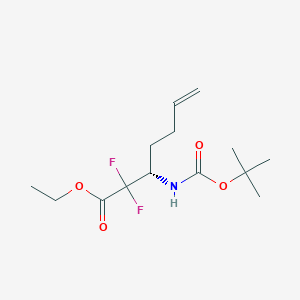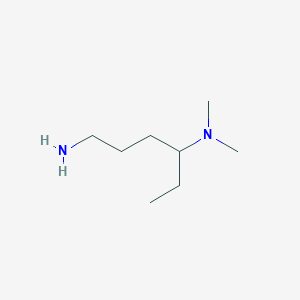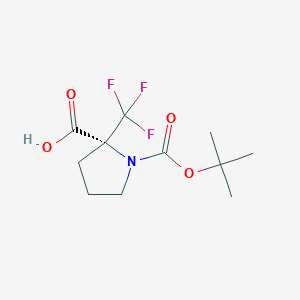![molecular formula C16H19ClN2O3 B13102335 2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-28-4](/img/structure/B13102335.png)
2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the butyl and chloro groups can be done via substitution reactions using suitable alkylating and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 4-methoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Possible applications in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-butyl-4-chloro-5-((4-hydroxybenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-ethoxybenzyl)oxy)pyridazin-3(2H)-one
Comparison
Compared to its analogs, 2-butyl-4-chloro-5-((4-methoxybenzyl)oxy)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can affect its reactivity, biological activity, and overall stability.
Propiedades
Número CAS |
88094-28-4 |
|---|---|
Fórmula molecular |
C16H19ClN2O3 |
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-4-9-19-16(20)15(17)14(10-18-19)22-11-12-5-7-13(21-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3 |
Clave InChI |
MQAGOYICPORNQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)


![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)


